molecular formula C18H22N2O4S2 B6917063 N,N-diethyl-1-(3-methoxythiophene-2-carbonyl)-2,3-dihydroindole-5-sulfonamide

N,N-diethyl-1-(3-methoxythiophene-2-carbonyl)-2,3-dihydroindole-5-sulfonamide

Cat. No.: B6917063
M. Wt: 394.5 g/mol
InChI Key: TYYHFUKICJCCLL-UHFFFAOYSA-N
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Description

N,N-diethyl-1-(3-methoxythiophene-2-carbonyl)-2,3-dihydroindole-5-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a methoxythiophene moiety, a dihydroindole core, and a sulfonamide group

Properties

IUPAC Name

N,N-diethyl-1-(3-methoxythiophene-2-carbonyl)-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-4-19(5-2)26(22,23)14-6-7-15-13(12-14)8-10-20(15)18(21)17-16(24-3)9-11-25-17/h6-7,9,11-12H,4-5,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYHFUKICJCCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3=C(C=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-1-(3-methoxythiophene-2-carbonyl)-2,3-dihydroindole-5-sulfonamide typically involves multiple steps:

    Formation of the Methoxythiophene Moiety: The methoxythiophene unit can be synthesized through the methoxylation of thiophene using methanol and a suitable catalyst under controlled conditions.

    Synthesis of the Dihydroindole Core: The dihydroindole core is often prepared via a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones.

    Coupling Reactions: The methoxythiophene and dihydroindole units are coupled using carbonylation reactions, often facilitated by palladium catalysts.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-1-(3-methoxythiophene-2-carbonyl)-2,3-dihydroindole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxythiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In organic synthesis, N,N-diethyl-1-(3-methoxythiophene-2-carbonyl)-2,3-dihydroindole-5-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its sulfonamide group is known for its antibacterial properties, and the compound may exhibit activity against various bacterial strains.

Industry

In the materials science field, this compound can be used in the development of novel polymers and materials with specific electronic or optical properties due to the presence of the methoxythiophene moiety.

Mechanism of Action

The mechanism by which N,N-diethyl-1-(3-methoxythiophene-2-carbonyl)-2,3-dihydroindole-5-sulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The methoxythiophene moiety may interact with cellular membranes or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-1-(3-methoxythiophene-2-carbonyl)-2,3-dihydroindole-5-carboxamide
  • N,N-diethyl-1-(3-methoxythiophene-2-carbonyl)-2,3-dihydroindole-5-sulfonyl chloride

Uniqueness

Compared to similar compounds, N,N-diethyl-1-(3-methoxythiophene-2-carbonyl)-2,3-dihydroindole-5-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxythiophene and sulfonamide groups allows for a broader range of applications and interactions compared to compounds lacking these features.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

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